(2R,3S)-2,3-Epoxybutanedioic acid 1-ethyl ester
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Overview
Description
“(2R,3S)-2,3-Epoxybutanedioic acid 1-ethyl ester” is a compound with two chiral centers, indicated by the (2R,3S) notation . The R and S labels indicate the configuration of the chiral centers . The numbers 2 and 3 refer to the carbon atoms in the molecule that are chiral .
Molecular Structure Analysis
The molecule has two chiral centers, which means it can exist as different stereoisomers . These include enantiomers, which are mirror images of each other, and diastereomers, which are not .properties
IUPAC Name |
(2S,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMZDXCRDIBPCO-IUYQGCFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2,3-Epoxybutanedioic acid 1-ethyl ester |
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